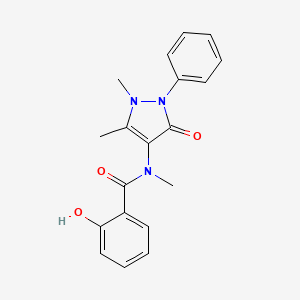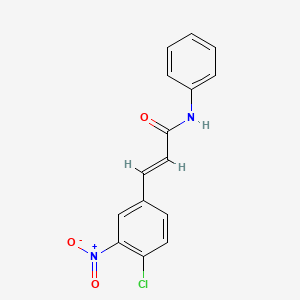![molecular formula C16H17Cl2NO2 B5882158 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[45]dec-3-en-2-one is an organic compound with the molecular formula C16H17Cl2NO2 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the spirocyclic intermediate with 3,4-dichlorobenzylamine under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: The dichlorobenzyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. Detailed studies are required to elucidate the exact mechanism and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- 4-[(3,4-dichlorophenyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
Uniqueness
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific substitution pattern on the benzyl group and the presence of the spirocyclic core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c17-12-5-4-11(8-13(12)18)10-19-14-9-15(20)21-16(14)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNHKCXYMDSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)






![N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![(2-FLUOROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5882149.png)
![2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B5882152.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
